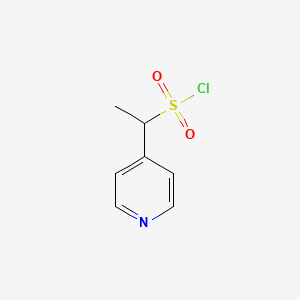

1-(Pyridin-4-yl)ethane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C7H8ClNO2S |

|---|---|

Molecular Weight |

205.66 g/mol |

IUPAC Name |

1-pyridin-4-ylethanesulfonyl chloride |

InChI |

InChI=1S/C7H8ClNO2S/c1-6(12(8,10)11)7-2-4-9-5-3-7/h2-6H,1H3 |

InChI Key |

XNAKKFXDWCROPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=NC=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Pyridin-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of pyridine derivatives with sulfonyl chloride reagents. One common method involves the chlorosulfonation of 1-(Pyridin-4-yl)ethane. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve large-scale chlorosulfonation processes with optimized reaction parameters to maximize yield and purity .

Chemical Reactions Analysis

1-(Pyridin-4-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions: Typical reagents include nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative.

Scientific Research Applications

1-(Pyridin-4-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone compounds.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfonyl group, resulting in the substitution of the chloride ion. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents. Below is a comparison with key analogs:

Stability and Handling

- Pyridine Derivatives : Pyridine-containing sulfonyl chlorides are moisture-sensitive due to the electron-deficient pyridine ring, requiring anhydrous storage conditions .

- Fluorinated Compounds: Fluorinated analogs like 3,3-difluorocyclopentane-1-sulfonyl chloride exhibit greater hydrolytic stability compared to non-fluorinated sulfonyl chlorides .

Research Findings and Trends

- Pharmaceutical Synthesis : Pyridine-based sulfonyl chlorides are pivotal in synthesizing kinase inhibitors and antiviral agents, leveraging their aromatic interactions .

- Agrochemicals : Fluorinated sulfonyl chlorides (e.g., 3,3-difluorocyclopentane-1-sulfonyl chloride) are preferred for pesticide synthesis due to their resistance to environmental degradation .

- Material Science : Ether-linked sulfonyl chlorides (e.g., 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride) are used to modify polymer backbones for enhanced hydrophilicity .

Biological Activity

1-(Pyridin-4-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a pyridine ring, which has garnered attention for its potential biological activities. This compound's unique structure enables it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula for this compound is . The presence of the pyridine moiety contributes to its reactivity and biological activity, particularly in the context of enzyme inhibition and anti-inflammatory properties.

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant and anti-inflammatory activities. These compounds can scavenge free radicals, thereby inhibiting lipid peroxidation and protecting cellular components from oxidative stress .

Key Findings:

- Free Radical Scavenging: Compounds with sulfonyl groups have been shown to effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

- Inhibition of Pro-inflammatory Cytokines: Similar compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which play crucial roles in inflammation .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. The sulfonyl chloride group can act as a reactive electrophile, capable of forming covalent bonds with nucleophilic amino acids in enzyme active sites.

Notable Enzyme Targets:

- Kinases: Inhibitors targeting kinases involved in inflammatory pathways can potentially mitigate conditions like rheumatoid arthritis and other inflammatory diseases .

- Proteases: The compound may also interact with proteolytic enzymes, affecting processes such as cell signaling and apoptosis.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of various pyridine-based sulfonamides, revealing that derivatives of this compound demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggested that modifications to the pyridine ring could enhance efficacy against specific pathogens .

Cancer Research

In vitro studies have shown that compounds related to this compound possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. These findings highlight the potential for developing new therapeutic agents targeting cancer through kinase inhibition .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyridine ring, sulfonyl chloride | Antioxidant, anti-inflammatory, enzyme inhibitor |

| 2-(Pyridin-3-yl)ethane-1-sulfonyl fluoride | Similar structure, different halide | Varies in reactivity; potential antimicrobial |

| 3-Aryl-pyridine derivatives | Diverse substitutions on pyridine | Anticancer activity via kinase inhibition |

Q & A

Q. What are the recommended synthetic routes for 1-(Pyridin-4-yl)ethane-1-sulfonyl chloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves chlorosulfonation of a pyridine derivative. A plausible route includes reacting pyridine-4-ethane thiol with chlorosulfonic acid under controlled anhydrous conditions (e.g., dichloromethane, 0–5°C). Lewis acid catalysts like AlCl₃ may enhance electrophilic substitution efficiency . Optimization Strategies :

- Use inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Monitor stoichiometry to avoid over-chlorination.

- Employ low temperatures to suppress side reactions (e.g., sulfone formation).

Table 1 : Synthetic Route Comparison

| Method | Conditions | Yield* (Theoretical) |

|---|---|---|

| Chlorosulfonation | ClSO₃H, CH₂Cl₂, 0°C, 12 hr | 60–75% |

| Lewis Acid Catalysis | AlCl₃, CH₂Cl₂, reflux, 6 hr | 70–85% |

| *Yields inferred from analogous sulfonyl chloride syntheses . |

Q. How should researchers purify and characterize this compound to ensure analytical accuracy?

- Methodological Answer : Purification :

- Perform flash chromatography using silica gel and a hexane/ethyl acetate gradient (9:1 to 7:3) under inert gas.

- Recrystallize from dry toluene to remove residual solvents.

Characterization : - ¹H/¹³C NMR : Key peaks include pyridyl protons (δ 8.5–8.7 ppm) and sulfonyl chloride (δ 3.8–4.2 ppm for CH₂-SO₂Cl) .

- IR Spectroscopy : Confirm SO₂Cl stretch at ~1370 cm⁻¹ and 1170 cm⁻¹ .

- Mass Spectrometry : ESI-MS (negative mode) for molecular ion [M-Cl]⁻ .

Advanced Research Questions

Q. What strategies can address contradictory reactivity data in nucleophilic substitution reactions with amines?

- Methodological Answer : Contradictions may arise from solvent polarity, steric hindrance, or competing hydrolysis. Experimental Design :

Q. How can computational chemistry predict stability and reactivity under varying conditions?

- Methodological Answer : DFT Calculations :

- Model the electron-withdrawing effect of the pyridyl group on sulfonyl chloride reactivity.

- Simulate transition states for hydrolysis or amine substitution to identify rate-limiting steps.

Molecular Dynamics : - Predict thermal stability by simulating decomposition pathways at elevated temperatures (e.g., >80°C) .

Q. What methodologies effectively analyze byproducts or degradation pathways during storage or reactions?

- Methodological Answer : Degradation Analysis :

- Use HPLC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives).

- Conduct accelerated stability studies (40°C/75% RH) with periodic sampling.

Byproduct Identification : - Compare GC-MS profiles of crude reaction mixtures before and after purification.

- Quantify impurities via ¹H NMR integration (e.g., residual solvents or oxidized species) .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.